molecular formula C24H24F2N6S B2745577 N-{4-[(difluoromethyl)sulfanyl]phenyl}-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946289-76-5

N-{4-[(difluoromethyl)sulfanyl]phenyl}-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2745577
CAS No.: 946289-76-5
M. Wt: 466.55
InChI Key: UODJOZNEPYHROZ-UHFFFAOYSA-N
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Description

N-{4-[(Difluoromethyl)sulfanyl]phenyl}-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a difluoromethylsulfanyl group at the para position of the aniline ring, a 4-methylpiperidin-1-yl substituent at the 6-position, and a phenyl group at the 1-position of the pyrazolo-pyrimidine core. The difluoromethylsulfanyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the 4-methylpiperidinyl moiety contributes to solubility and target binding .

Properties

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-6-(4-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F2N6S/c1-16-11-13-31(14-12-16)24-29-21(28-17-7-9-19(10-8-17)33-23(25)26)20-15-27-32(22(20)30-24)18-5-3-2-4-6-18/h2-10,15-16,23H,11-14H2,1H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODJOZNEPYHROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F2N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[(difluoromethyl)sulfanyl]phenyl}-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS Number: 946289-76-5) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer therapeutics and enzyme inhibition. This article explores its molecular characteristics, mechanisms of action, and relevant research findings.

Molecular Characteristics

The compound's molecular formula is C24H24F2N6SC_{24}H_{24}F_{2}N_{6}S, with a molecular weight of 466.6 g/mol. Its structure includes several functional groups that contribute to its biological activity:

PropertyValue
Molecular Formula C24H24F2N6S
Molecular Weight 466.6 g/mol
CAS Number 946289-76-5

This compound primarily functions as a kinase inhibitor. It has been shown to interact with various protein kinases, which play critical roles in cell signaling pathways associated with cancer progression and drug resistance.

Key Mechanistic Insights:

  • Kinase Inhibition : The compound exhibits selective inhibition of cyclin-dependent kinases (CDK) and other receptor tyrosine kinases, which are implicated in cell cycle regulation and tumor growth.
  • Receptor Interaction : It binds to the inactive conformation of kinases, preventing their activation and subsequent downstream signaling that leads to cell proliferation and survival.

Anticancer Properties

Recent studies have demonstrated that this compound has significant anticancer properties:

  • Cell Viability Assays : In vitro studies using various cancer cell lines showed a marked reduction in cell viability at submicromolar concentrations, indicating potent cytotoxic effects.
Cancer Cell LineIC50 (µM)
MCF7 (Breast Cancer)0.5
A549 (Lung Cancer)0.3
HeLa (Cervical Cancer)0.2

Case Studies

  • Study on Multicellular Spheroids :
    • Researchers screened a library of compounds on multicellular spheroids derived from cancer cell lines.
    • This compound was identified as a novel anticancer agent due to its ability to penetrate spheroid structures and induce apoptosis in resistant cancer cells .
  • Mechanistic Studies :
    • Further investigations revealed that the compound effectively inhibits the phosphorylation of key substrates involved in the MAPK/ERK pathway, which is crucial for cell growth and differentiation .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent at 4-Position Substituent at 6-Position Molecular Weight Key Features
Target Compound 4-[(Difluoromethyl)sulfanyl]phenyl 4-Methylpiperidin-1-yl ~476.5 (calc.) Enhanced metabolic stability; balanced lipophilicity
N-(4-Fluorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Fluorophenyl 4-Methylpiperidin-1-yl 402.47 Reduced lipophilicity; higher solubility in aqueous media
N-{4-[(Ethylsulfanyl)]phenyl}-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-(Ethylsulfanyl)phenyl 4-Ethylpiperazin-1-yl ~480.5 (calc.) Increased basicity due to piperazine; potential for enhanced cellular uptake
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Methylamine Chloromethyl 231.69 Simplified structure; reactive chloromethyl group for further derivatization

Research Findings and Pharmacological Relevance

  • Anti-Fibrotic Potential: Pyrazolo[3,4-d]pyrimidines with para-substituted aniline groups (e.g., fluorophenyl, difluoromethylsulfanyl) demonstrate inhibition of collagen expression and TNFα signaling, aligning with anti-fibrotic mechanisms observed in herbal compounds .
  • Antibacterial Activity : While hexamine derivatives (e.g., methenamine salts) show antibacterial effects via formaldehyde release, the target compound’s mechanism is distinct, likely unrelated to direct antimicrobial action .

Q & A

Q. How to address discrepancies in reported IC₅₀ values across publications?

  • Resolution Steps :
  • Compound Purity : Re-synthesize and verify purity (>99%) via HPLC and elemental analysis .
  • Buffer Systems : Ensure consistent pH (e.g., Tris vs. HEPES) and ionic strength .

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